molecular formula C15H15NO5S B1298035 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid CAS No. 332163-07-2

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Cat. No.: B1298035
CAS No.: 332163-07-2
M. Wt: 321.3 g/mol
InChI Key: HJIRMBCDMYOXQI-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of methoxy groups at the 4 and 5 positions of the benzoic acid ring, an acetamido group at the 2 position, and a thiophene ring attached to the acetamido group. It is a white to off-white powder with a melting point of 195-196°C .

Scientific Research Applications

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid has several scientific research applications:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the starting material can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Iron powder in the presence of hydrochloric acid is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy groups and thiophene ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-aminobenzoic acid: Lacks the thiophene ring and acetamido group.

    4,5-Dimethoxy-2-nitrobenzoic acid: Contains a nitro group instead of the acetamido group.

    Thiophene-2-acetic acid: Lacks the benzoic acid moiety and methoxy groups.

Uniqueness

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid is unique due to the presence of both methoxy groups and the thiophene-acetamido moiety, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

4,5-dimethoxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-12-7-10(15(18)19)11(8-13(12)21-2)16-14(17)6-9-4-3-5-22-9/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIRMBCDMYOXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354424
Record name 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332163-07-2
Record name 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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